2-(Difluoromethoxy)naphthalene-3-methanol
CAS No.: 1261488-19-0
VCID: VC15957363
Molecular Formula: C12H10F2O2
Molecular Weight: 224.20 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(Difluoromethoxy)naphthalene-3-methanol is a chemical compound featuring a naphthalene core with specific substituents. The presence of fluorine atoms in the difluoromethoxy group enhances its chemical reactivity compared to non-fluorinated analogs. SynthesisThe synthesis of 1-(Difluoromethoxy)naphthalene-8-methanol typically involves several steps. CharacterizationCharacterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. Reactivity2-(Difluoromethoxy)naphthalene-3-methanol can undergo various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Potential Applications1-(Difluoromethoxy)naphthalene-8-methanol has several applications, and further research into its pharmacodynamics and pharmacokinetics is warranted to fully understand its potential applications in drug development. Biological ActivityThe mechanism of action for 1-(Difluoromethoxy)naphthalene-8-methanol involves its interaction with biological targets, which could influence various biochemical pathways, potentially leading to therapeutic effects in treating diseases. Spectroscopic dataThe structural representation can be denoted using its InChI key: Safety and Handling
Data Table
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1261488-19-0 | ||||||||||||||
Product Name | 2-(Difluoromethoxy)naphthalene-3-methanol | ||||||||||||||
Molecular Formula | C12H10F2O2 | ||||||||||||||
Molecular Weight | 224.20 g/mol | ||||||||||||||
IUPAC Name | [3-(difluoromethoxy)naphthalen-2-yl]methanol | ||||||||||||||
Standard InChI | InChI=1S/C12H10F2O2/c13-12(14)16-11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-6,12,15H,7H2 | ||||||||||||||
Standard InChIKey | GFGZSXZGGFKCJH-UHFFFAOYSA-N | ||||||||||||||
Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)CO)OC(F)F | ||||||||||||||
PubChem Compound | 118842836 | ||||||||||||||
Last Modified | Aug 09 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume